molecular formula C10H19NO B13246933 3-(Oxan-2-yl)piperidine

3-(Oxan-2-yl)piperidine

Cat. No.: B13246933
M. Wt: 169.26 g/mol
InChI Key: QMCLQNFOPOTERW-UHFFFAOYSA-N
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Description

3-(Oxan-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with an oxane (tetrahydropyran) ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-2-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with oxirane (ethylene oxide) in the presence of a catalyst to form the oxane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of palladium or rhodium catalysts in hydrogenation reactions is also common, allowing for the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Oxan-2-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxan-2-yl)piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential bioactivity compared to simpler piperidine derivatives .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(oxan-2-yl)piperidine

InChI

InChI=1S/C10H19NO/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h9-11H,1-8H2

InChI Key

QMCLQNFOPOTERW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2CCCNC2

Origin of Product

United States

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